![molecular formula C13H16N2O2 B2626258 2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide CAS No. 2361638-60-8](/img/structure/B2626258.png)
2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide, also known as MPPP, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a synthetic analog of the naturally occurring opioid peptide, beta-endorphin, and has been found to have potent analgesic properties.
Scientific Research Applications
Analytical Chemistry Applications
A method involving electrospray ionization mass spectrometry (ESI-MS) combined with Soxhlet apparatus was reported for the detection of flutamide (a closely related compound, with anti-androgenic activity used in prostate cancer treatment) in pharmaceutical forms. The propanamide moiety plays a crucial role in structure elucidation, with diagnostic ions producing fingerprint maps for identifying flutamide in unknown samples, potentially aiding in metabolite studies of the drug (Khan et al., 2015).
Anticancer Activity
A series of derivatives based on the Michael reaction of acrylic acid with parent substrates exhibited significant anticancer activity. These compounds were tested against human HCT-116 and MCF-7 cell lines, demonstrating promising IC50 values. The quinoxaline ring, bearing a peptidomimetic side chain, was identified as a suitable scaffold for anticancer activity, highlighting the potential of propanamide derivatives in cancer research (El Rayes et al., 2019).
Molecular Imaging
Propanamide derivatives were synthesized and evaluated as selective androgen receptor modulator (SARM) radioligands for prostate cancer imaging. These derivatives, labeled with carbon-11, were developed for positron emission tomography (PET) imaging, showcasing the utility of propanamide derivatives in developing diagnostic tools for cancer detection (Gao et al., 2011).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) were studied in rats, providing insights into the compound's absorption, clearance, distribution, and extensive metabolism. This research sheds light on the desirable pharmacokinetic characteristics of propanamide derivatives for preclinical studies, contributing to the understanding of SARMs' behavior in biological systems (Wu et al., 2006).
Quantum Chemical Studies
Quantum chemical studies on bicalutamide, another related compound used in treating prostate cancer, were conducted to understand its steric energy and most energetically favorable conformation. These studies contribute to the molecular design and optimization of anti-androgen drugs, providing a basis for developing more effective therapeutic agents (Otuokere & Amaku, 2015).
properties
IUPAC Name |
2-methyl-N-phenyl-2-(prop-2-enoylamino)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-11(16)15-13(2,3)12(17)14-10-8-6-5-7-9-10/h4-9H,1H2,2-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAPGTFMSWOOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.